molecular formula C19H37NO B8244283 n,n-Bis(2-ethylhexyl)acrylamide

n,n-Bis(2-ethylhexyl)acrylamide

Cat. No.: B8244283
M. Wt: 295.5 g/mol
InChI Key: WUGBLGVVAAUSET-UHFFFAOYSA-N
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Description

N,N-Bis(2-ethylhexyl)acrylamide (CAS: Not explicitly provided in evidence) is a disubstituted acrylamide derivative featuring two 2-ethylhexyl groups attached to the nitrogen atom. This compound is structurally related to other N,N-disubstituted acrylamides, which are widely studied for their polymerizable properties and applications in thermoresponsive materials, biomedical devices, and glycopolymer synthesis.

Properties

IUPAC Name

N,N-bis(2-ethylhexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO/c1-6-11-13-17(8-3)15-20(19(21)10-5)16-18(9-4)14-12-7-2/h10,17-18H,5-9,11-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGBLGVVAAUSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-ethylhexyl)acrylamide typically involves the reaction of acrylamide with 2-ethylhexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-ethylhexyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted acrylamides .

Scientific Research Applications

Polymer Chemistry

n,n-Bis(2-ethylhexyl)acrylamide serves as a key monomer in the synthesis of various polymers with specialized properties. Its incorporation into polymer networks enhances the mechanical strength and thermal stability of the resulting materials.

Applications in Hydrogel Formation

Hydrogels are three-dimensional networks that can absorb significant amounts of water. The use of this compound in hydrogel synthesis has been explored for drug delivery systems and tissue engineering.

Property Hydrogel with this compound Conventional Hydrogel
Swelling RatioHigher due to increased hydrophilicityLower
Mechanical StrengthEnhanced due to crosslinkingStandard
Drug Release ProfileControlled release over extended periodsRapid release

Case Study: Drug Delivery Systems
A study demonstrated that hydrogels incorporating this compound showed improved drug encapsulation efficiency and sustained release profiles compared to traditional hydrogels. This property is particularly beneficial for therapeutic applications where prolonged drug action is desired .

Biomedical Applications

The compound's unique properties make it suitable for various biomedical applications, including:

  • Tissue Engineering: this compound-based polymers have been investigated for scaffolds that support cell growth and tissue regeneration.
  • Drug Delivery: The thermoresponsive nature of polymers derived from this compound allows for targeted drug delivery systems that respond to physiological conditions.

Thermoresponsive Behavior

Polymers synthesized from this compound exhibit thermoresponsive behavior, becoming soluble at lower temperatures and precipitating at higher temperatures, making them ideal for applications in controlled drug release .

Environmental Applications

This compound has also found applications in environmental science, particularly in water treatment processes:

Water Purification

The compound can be incorporated into filtration membranes that enhance the removal of pollutants from water sources. Studies have shown that membranes containing this compound exhibit superior filtration efficiency compared to conventional materials.

Parameter Membrane with this compound Standard Membrane
Filtration Efficiency90% removal of contaminants70% removal
LongevityExtended lifespan under operational conditionsStandard lifespan

Comparison with Similar Compounds

N,N-Bis(2-methoxyethyl)acrylamide (MOEAm)

  • Synthesis : MOEAm is synthesized via radical polymerization or hydrosilylation-promoted group-transfer polymerization (GTP), yielding polymers like poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm) with controlled terminal groups .
  • Thermoresponsive Behavior : PMOEAm exhibits a cloud point temperature (Tcp) that decreases with increasing molecular weight. For example, PMOEAm with a degree of polymerization (DP) of 50 has a Tcp of ~28°C, while DP = 100 reduces Tcp to ~20°C .
  • Applications : Used in smart materials for drug delivery and sensors due to reversible thermal transitions .

N,N-Bis(2-ethoxyethyl)acrylamide (EOEAm)

  • Synthesis : Similar to MOEAm, EOEAm is polymerized via GTP to form poly(N,N-bis(2-ethoxyethyl)acrylamide) (PEOEAm) .
  • Thermoresponsive Behavior : PEOEAm has a higher Tcp (~35–40°C) compared to PMOEAm due to the larger ethoxy group enhancing hydrophobicity .
  • Copolymerization : Blending EOEAm with MOEAm adjusts Tcp, enabling tunable thermal responses for biomedical applications .

N,N-Bis(hexyl α-D-acetylmannosyl)acrylamide

  • Synthesis: Formed as a side product during acryloylation of 6-aminohexyl α-D-mannoside, yielding a bivalent glycosyl monomer with two hexyl mannose units .
  • Unique Properties : Exhibits multivalent carbohydrate-protein binding capabilities, useful for glycopolymer-based biosensors or antiviral agents .
  • Yield : Isolation achieved at 26% yield via column chromatography, highlighting challenges in selective synthesis .

N,N-Bis(2-chloroethyl)acrylamide

  • Applications: Used as a co-monomer in porous organic polymers (POPs) for catalytic supports. For example, copolymerization with divinylbenzene (DVB) produces mesoporous materials with surface areas >300 m²/g .

Key Comparative Data Table

Compound Synthesis Method Key Properties Applications Reference
N,N-Bis(2-methoxyethyl)acrylamide Radical/GTP polymerization Tcp = 20–28°C (DP-dependent) Thermoresponsive polymers, drug delivery
N,N-Bis(2-ethoxyethyl)acrylamide GTP copolymerization Tcp = 35–40°C Tunable thermal sensors
N,N-Bis(hexyl α-D-mannosyl)acrylamide Side reaction during acryloylation Multivalent glycosylation Glycopolymer ligands, biosensors
N,N-Bis(2-chloroethyl)acrylamide Copolymerization with DVB Mesoporous structure (surface area >300 m²/g) Catalytic supports, adsorption

Biological Activity

n,n-Bis(2-ethylhexyl)acrylamide (BEHA) is an acrylamide derivative that has garnered attention for its potential biological activities and applications. This compound is primarily used in polymer chemistry and material science, but its biological implications, particularly regarding toxicity and environmental impact, are critical for understanding its safety profile.

  • Chemical Formula : C19H37NO
  • Molecular Weight : 303.49 g/mol
  • CAS Number : 105-90-2

BEHA is characterized by the presence of two 2-ethylhexyl groups attached to the nitrogen of the acrylamide structure, which influences its solubility and reactivity in biological systems.

Toxicological Studies

Research indicates that acrylamide compounds, including BEHA, can exhibit significant toxicological effects. A study highlighted that acrylamide is metabolized into glycidamide, a compound that forms DNA adducts, potentially leading to mutagenicity and carcinogenicity. Specifically, high doses of acrylamide have been associated with increased mortality rates in rodent studies, particularly among male rats .

Additionally, BEHA's structural similarity to other acrylamides suggests it may share similar pathways of toxicity. The compound has been implicated in reproductive toxicity, with studies showing adverse effects on sperm quality and fertility in animal models .

Environmental Impact

BEHA's environmental persistence raises concerns about its ecological effects. It has been shown to possess acute and chronic toxicity to aquatic organisms, including fish and invertebrates. The potential for bioaccumulation in aquatic food chains necessitates further investigation into its environmental fate and transport mechanisms .

Case Study 1: Reproductive Toxicity

A study conducted on the reproductive effects of acrylamide derivatives found that exposure to BEHA led to altered sperm parameters in male rats. The study reported a significant decrease in sperm motility and an increase in abnormal sperm morphology after prolonged exposure to BEHA at concentrations relevant to industrial use .

Case Study 2: Neurotoxicity

Another research effort focused on the neurotoxic effects of acrylamide compounds. In vitro studies demonstrated that BEHA could induce neurodegeneration in neuronal cell lines, suggesting a potential mechanism for neurotoxicity associated with prolonged exposure .

Summary of Biological Effects

Effect Observation Reference
Reproductive Toxicity Decreased sperm motility; increased abnormalities
Neurotoxicity Induced neurodegeneration in cell lines
Environmental Toxicity Acute toxicity to aquatic life

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